molecular formula C15H15N3O2 B11970816 N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11970816
M. Wt: 269.30 g/mol
InChI Key: AAPQJNGGDQDWRX-GZTJUZNOSA-N
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Description

N'-[(E)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide is a hydrazone derivative synthesized via the condensation of pyridine-2-carbohydrazide with 4-ethoxybenzaldehyde. Its structure features an (E)-configuration at the azomethine (–CH=N–) group, confirmed by X-ray crystallography and spectroscopic methods . The ethoxy (–OCH₂CH₃) substituent at the para position of the phenyl ring enhances electron-donating effects, influencing its electronic properties and coordination behavior with metal ions.

  • Anti-inflammatory agents: Demonstrated in biological assays .
  • Coordination chemistry: Forms stable complexes with transition metals (e.g., Cd(II)) through the pyridine nitrogen and carbonyl oxygen .

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C15H15N3O2/c1-2-20-13-8-6-12(7-9-13)11-17-18-15(19)14-5-3-4-10-16-14/h3-11H,2H2,1H3,(H,18,19)/b17-11+

InChI Key

AAPQJNGGDQDWRX-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Solvent Effects

While ethanol is standard, alternative solvents like methanol or tetrahydrofuran (THF) have been explored for analogous hydrazone syntheses. Methanol increases reaction rates due to higher polarity but may reduce yields by promoting side reactions. THF, though less polar, offers better solubility for hydrophobic aldehydes but requires longer reaction times (8–12 hours).

Catalytic Systems

Protic vs. Lewis Acids:

  • Protic acids (HCl, H₂SO₄) are effective but may protonate the hydrazide, reducing nucleophilicity.

  • Lewis acids (e.g., ZnCl₂) have been tested in related systems, showing marginal yield improvements (5–10%) but complicating purification.

Solvent-Free Approaches:
Grinding reactants with a catalytic amount of acid under solvent-free conditions reduces reaction times to 1–2 hours but risks incomplete conversion due to poor mixing.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol yields pale-yellow crystals with >95% purity. Slow evaporation at room temperature produces X-ray-quality crystals, as demonstrated for structurally similar compounds.

Analytical Data:

  • Melting Point: 435–437 K (162–164°C), consistent with hydrazone derivatives.

  • Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 8.50 (s, 1H, N=CH), 8.30–7.20 (m, 8H, aromatic), 4.10 (q, 2H, OCH₂CH₃), 1.40 (t, 3H, CH₃).

    • IR (KBr): 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).

Chromatographic Validation

Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7) confirms reaction completion, with the product exhibiting an Rf ≈ 0.5.

Comparative Analysis with Structural Analogs

Modifying the substituent on the benzaldehyde moiety significantly impacts synthesis efficiency:

Substituent Reaction Time (h) Yield (%) Reference
4-Methoxy487
4-Ethoxy682
4-Methyl578

The electron-donating ethoxy group slightly reduces reactivity compared to methoxy, necessitating longer reaction times. Steric effects from bulkier substituents (e.g., 4-tert-butyl) further decrease yields to <70%.

Scalability and Industrial Considerations

Bench-scale syntheses (10–100 g) maintain yields of 75–80% but require stringent temperature control to prevent byproduct formation. Pilot studies highlight the need for:

  • Inert Atmosphere: Nitrogen or argon minimizes oxidative degradation of the hydrazone.

  • Continuous Flow Systems: Microreactors enhance heat transfer and reduce reaction times to 2–3 hours .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of pyridine-based carbohydrazides exhibit notable antimicrobial properties. For instance, compounds similar to N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide have been evaluated for their efficacy against various bacterial strains. A study indicated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Anti-HIV Potential
Recent investigations into pyridine-based compounds have identified them as promising candidates for anti-HIV therapies. Specifically, molecular modeling studies revealed that certain derivatives can act as inhibitors of HIV integrase, a crucial enzyme for viral replication. The structure-activity relationship (SAR) of these compounds indicates that modifications can enhance their potency against HIV .

Anti-Cancer Properties
There is growing interest in the anti-cancer potential of pyridine carbohydrazides. Studies have reported that certain derivatives exhibit cytotoxic effects on cancer cell lines, indicating a possible pathway for developing new anticancer drugs. The mechanism often involves the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy .

Fluorescence Studies

This compound has been investigated for its fluorescence properties. The compound demonstrates significant fluorescence under UV light, making it useful in various applications such as fluorescent probes in biological imaging and environmental monitoring. The excitation and emission spectra provide insights into its electronic transitions, with specific wavelengths being optimal for detection .

Fluorescence Data Summary:

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)
This compound399750
Other Similar Compounds370399

Materials Science

Corrosion Inhibition
The compound has been explored as a potential corrosion inhibitor for metals. Studies indicate that it can form protective layers on metal surfaces, significantly reducing corrosion rates in acidic environments. This application is particularly relevant in industries where metal durability is critical.

Computational Studies

Computational chemistry has played a significant role in understanding the properties of this compound. Quantum mechanical calculations have provided insights into its molecular structure, vibrational modes, and electronic properties. These studies facilitate the design of new derivatives with enhanced biological or physical properties by predicting how structural changes might affect functionality .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. This chelation can interfere with various biological processes, such as enzyme activity and redox reactions. The compound’s azomethine group (C=N) is crucial for its biological activity, as it can interact with cellular components and disrupt normal function .

Comparison with Similar Compounds

Substituent Effects on Electronic and Coordination Properties

The table below compares key derivatives of pyridine-carbohydrazides, highlighting substituent variations and their impacts:

Compound Name Substituents Coordinating Atoms Key Applications References
N'-[(E)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide 4-ethoxy (–OCH₂CH₃) N (pyridine), O (carbonyl) Anti-inflammatory, Cd(II) complexes
N'-[(E)-(3-fluoropyridin-2-yl)methylidene]benzohydrazide 3-fluoro (–F) on pyridine N (pyridine), O (carbonyl) Ni(II) chelates, catalytic studies
N'-[(E)-(6-fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide 6-fluoro, 2-hydroxy (–OH) on quinoline N (pyridine), O (quinoline) Cu(II)/Zn(II) complexes, antimicrobial activity
N′-[(E)-2-methoxybenzylidene]pyridine-4-carbohydrazide 2-methoxy (–OCH₃) on benzylidene N (pyridine), O (carbonyl) Crystal packing studies
N′-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide 4-fluoro (–F) on ethylidene N (pyridine), O (carbonyl) Structural isomerism studies
N'-[(1E)-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide 2,4-dihydroxy (–OH) N (pyridine), O (carbonyl) Antioxidant potential
N'-[(E)-(thiophen-2-yl)methylidene]pyridine-4-carbohydrazide Thiophene sulfur S (thiophene), N (azomethine) Fe(III)/Ru(III) complexes, octahedral geometry

Key Observations :

  • Electron-Withdrawing Groups (e.g., –F in ): Enhance Lewis acidity, improving metal coordination but reducing solubility.
  • Electron-Donating Groups (e.g., –OCH₃ in , –OCH₂CH₃ in ): Increase electron density at the azomethine group, stabilizing metal complexes .
  • Heterocyclic Modifications (e.g., quinoline in , thiophene in ): Alter binding modes; quinoline derivatives show enhanced bioactivity due to π-π stacking interactions.

Coordination Chemistry and Geometries

  • Cd(II) Complexes : The 4-ethoxy derivative forms a six-membered chelate ring with Cd(II), adopting a distorted octahedral geometry .
  • Ni(II) Complexes : Fluoropyridine derivatives (e.g., ) favor square-planar geometries, while thiophene-containing ligands (e.g., ) stabilize octahedral Fe(III)/Ru(III) complexes.
  • Cu(II) Complexes: Quinoline-based ligands (e.g., ) exhibit 1:2 (metal:ligand) stoichiometry, enhancing stability via Jahn-Teller distortion .

Biological Activity

N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide is a synthetic organic compound belonging to the hydrazone class, characterized by its unique structural features and promising biological activities. This article provides an in-depth examination of its biological activity, including antimicrobial and antioxidant properties, synthesis methods, and potential applications.

Structural Overview

The molecular formula of this compound is C15H15N3O2C_{15}H_{15}N_3O_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound is synthesized through a condensation reaction between pyridine-2-carbohydrazide and 4-ethoxybenzaldehyde, typically requiring heating in an ethanol solvent with an acid catalyst.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that hydrazone derivatives like this compound can effectively inhibit the growth of various microbial strains. For instance:

  • Gram-positive bacteria : The compound showed promising activity against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Inhibition was also noted against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal strains : The compound exhibited antifungal activity against Candida albicans.

The Minimum Inhibitory Concentration (MIC) values for these activities were found to be within a range that suggests potential for further development as an antimicrobial agent .

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Synthesis Methodology

The synthesis of this compound involves the following steps:

  • Reactants Preparation : Pyridine-2-carbohydrazide and 4-ethoxybenzaldehyde are prepared in stoichiometric amounts.
  • Condensation Reaction : The reactants are mixed in ethanol with an acid catalyst and heated to facilitate the condensation reaction.
  • Purification : The product is purified through recrystallization techniques to achieve high purity levels.

This method allows for efficient synthesis while maintaining structural integrity and biological activity .

Interaction Studies

Molecular docking simulations have been conducted to investigate the binding affinity of this compound with various biological targets such as enzymes and receptors. These studies help elucidate the mechanism of action and interaction dynamics, which are crucial for understanding its pharmacological potential.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

Compound NameStructureUnique Features
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazideStructureContains methoxy groups enhancing solubility; studied for antidepressant activity
N'-[(E)-(4-fluorophenyl)methylidene]pyridine-4-carbohydrazideStructureFluorine substitution increases lipophilicity; potential anticancer properties
N'-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazideStructureMethoxy group at meta position; investigated for neuroprotective effects

Each compound exhibits unique biological activities due to variations in their substituents and structural configurations, highlighting the significance of this compound within medicinal chemistry.

Case Studies

Several studies have explored the therapeutic potential of hydrazone derivatives, including those structurally related to this compound:

  • Antimicrobial Efficacy : A study evaluating various hydrazone derivatives reported that compounds similar to this compound exhibited significant antibacterial activity against multi-drug resistant strains .
  • Antioxidant Properties : Research indicated that hydrazone derivatives could reduce oxidative stress markers in vitro, suggesting their potential as therapeutic agents in oxidative stress-related conditions .

Q & A

Q. What are the optimal synthetic routes for N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide?

The compound is typically synthesized via condensation of pyridine-2-carbohydrazide with 4-ethoxybenzaldehyde under reflux in ethanol, catalyzed by acetic acid. Key parameters include temperature control (70–80°C), reaction time (6–8 hours), and stoichiometric equivalence of reactants. Purification via recrystallization in ethanol yields high-purity product (>95%). This method aligns with hydrazide synthesis protocols for analogous compounds .

Q. How is structural characterization performed for this compound?

Structural elucidation involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm imine bond formation (δ ~8.3 ppm for CH=N) and aromatic substituents.
  • IR spectroscopy : Peaks at ~1600–1650 cm1^{-1} (C=N) and ~3200 cm1^{-1} (N-H).
  • X-ray crystallography : Resolve crystal packing and confirm E-configuration using SHELXL for refinement .

Q. What are the primary biological targets of this hydrazide derivative?

Preliminary studies suggest interactions with enzymes (e.g., kinases) and receptors (e.g., G-protein-coupled receptors) due to its planar aromatic system and hydrazone moiety. Computational docking predicts binding to ATP pockets in kinases, making it a candidate for anticancer research .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC50_{50} variability) may arise from assay conditions (pH, solvent) or impurities. Mitigation strategies include:

  • Repeating assays under standardized conditions (e.g., PBS buffer, DMSO <1%).
  • Validating purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Using SAR studies to isolate substituent effects (e.g., ethoxy vs. methoxy groups) .

Q. What methodologies are recommended for studying metal complexation?

Design metal complexes by reacting the compound with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) in methanol. Characterize using:

  • UV-Vis spectroscopy : Shift in λmax_{\text{max}} indicates coordination.
  • ESI-MS : Confirm complex stoichiometry.
  • EPR : Assess geometric configuration (e.g., square planar vs. octahedral) .

Q. How can in silico tools optimize this compound for drug discovery?

  • Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., EGFR kinase) to predict binding modes.
  • DFT calculations (Gaussian) : Analyze electronic properties (HOMO-LUMO gaps) to guide derivatization.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What experimental approaches elucidate its mechanism of action?

  • Kinetic assays : Measure enzyme inhibition (e.g., Michaelis-Menten plots for kinase activity).
  • SPR/ITC : Quantify binding affinity (Kd_d) to targets.
  • Transcriptomics : Identify downstream gene regulation via RNA-seq .

Q. How can crystallography challenges (e.g., twinning) be addressed?

For twinned crystals, use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands. High-resolution data (<1.0 Å) and HKLF5 format improve model accuracy .

Methodological Considerations

Q. What strategies improve corrosion inhibition studies for industrial applications?

  • Electrochemical impedance spectroscopy (EIS) : Evaluate inhibition efficiency in acidic media.
  • DFT-based descriptors : Correlate molecular parameters (e.g., dipole moment) with performance .

Q. How do pH and temperature affect compound stability?

Conduct accelerated stability studies:

  • Thermogravimetric analysis (TGA) : Decomposition thresholds (>200°C).
  • pH-rate profiling : Monitor degradation kinetics (e.g., hydrolysis at pH <3 or >10) .

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